molecular formula C19H15F3N2O4 B11154676 N-(4-pyridinylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide

N-(4-pyridinylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide

Cat. No.: B11154676
M. Wt: 392.3 g/mol
InChI Key: QUCICEMTPGRVDS-UHFFFAOYSA-N
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Description

N-(4-pyridinylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a furan ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-pyridinylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a precursor compound in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The resulting intermediate is then reacted with p-toluenesulfonic acid in a polar solvent at temperatures up to the reflux temperature of the solvent used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-pyridinylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new groups.

Scientific Research Applications

N-(4-pyridinylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-pyridinylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-pyridinylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide stands out due to its unique combination of a pyridine ring, a furan ring, and a trifluoromethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15F3N2O4

Molecular Weight

392.3 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-carboxamide

InChI

InChI=1S/C19H15F3N2O4/c20-19(21,22)28-15-3-1-14(2-4-15)26-12-16-5-6-17(27-16)18(25)24-11-13-7-9-23-10-8-13/h1-10H,11-12H2,(H,24,25)

InChI Key

QUCICEMTPGRVDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NCC3=CC=NC=C3)OC(F)(F)F

Origin of Product

United States

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